molecular formula C19H14Cl2N2O5S B11088214 2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Cat. No.: B11088214
M. Wt: 453.3 g/mol
InChI Key: OOCJZNIQFAPUIR-UHFFFAOYSA-N
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Description

2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a benzodioxin moiety, and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the dichlorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorophenol in the presence of a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

    Formation of the benzodioxin moiety: This can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Final coupling: The final step involves the coupling of the oxadiazole intermediate with the benzodioxin moiety using a thiolating agent such as thiourea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound can be explored for its potential therapeutic properties. The presence of the oxadiazole ring and the dichlorophenoxy group suggests that it may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its oxadiazole and dichlorophenoxy moieties. These interactions may lead to the modulation of various biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
  • **2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone
  • **2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-4-yl)ethanone

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features. The presence of both the oxadiazole ring and the benzodioxin moiety, along with the dichlorophenoxy group, imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H14Cl2N2O5S

Molecular Weight

453.3 g/mol

IUPAC Name

2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

InChI

InChI=1S/C19H14Cl2N2O5S/c20-12-2-4-15(13(21)8-12)27-9-18-22-23-19(28-18)29-10-14(24)11-1-3-16-17(7-11)26-6-5-25-16/h1-4,7-8H,5-6,9-10H2

InChI Key

OOCJZNIQFAPUIR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(O3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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